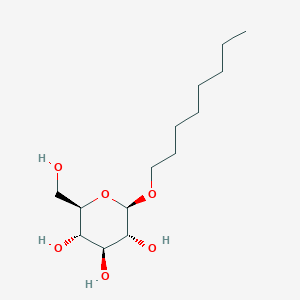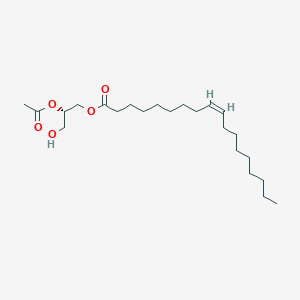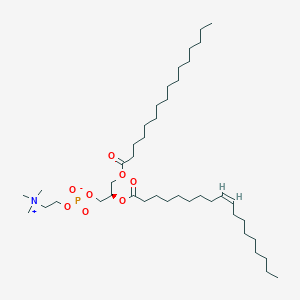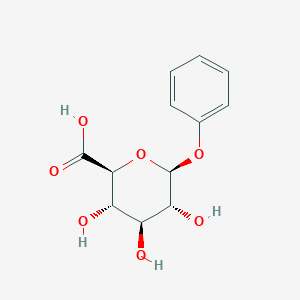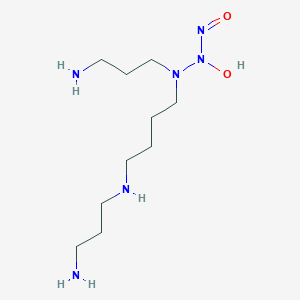
Spermine NONOate
Descripción general
Descripción
Synthesis Analysis
The synthesis of Spermine NONOate and similar compounds involves the chemical incorporation of a NO releasing group onto spermine, a naturally occurring polyamine. This process ensures that upon decomposition, the compound liberates NO in a predictable manner. Although specific synthesis methods for this compound are not detailed in the available literature, the general approach to synthesizing NO donors involves reactions that attach NO groups to polyamines or other carriers, providing a mechanism for NO release under physiological conditions.
Molecular Structure Analysis
This compound's molecular structure is characterized by the presence of spermine linked to a NO-releasing NONOate group. The structure of spermine itself consists of a long carbon chain with four amine groups, which allows for its interaction with various biological molecules, including DNA and proteins. The NONOate group is responsible for the controlled release of NO upon degradation. The interaction between the spermine backbone and the NONOate group is crucial for the compound's ability to release NO in a biological environment.
Chemical Reactions and Properties
Upon exposure to physiological conditions, this compound undergoes decomposition to release NO and spermine. The release rate of NO from this compound is influenced by factors such as temperature, pH, and the presence of biological molecules. This controlled release property is essential for studying the localized effects of NO in biological systems. Additionally, spermine, a product of this compound decomposition, is known to interact with nucleic acids and proteins, potentially influencing the outcome of NO-related experiments.
Physical Properties Analysis
The physical properties of this compound, such as solubility, stability, and NO release kinetics, are critical for its application in biological research. These properties determine the compound's suitability for different experimental setups, including in vitro studies and potentially in vivo applications. While specific physical property data for this compound is not provided, NO donors in general are designed to be stable under storage conditions and soluble in aqueous solutions for easy application in biological experiments.
Chemical Properties Analysis
This compound's chemical properties, including its reactivity with biological targets and NO release kinetics, are central to its function as a research tool. The ability of this compound to release NO in a controlled manner allows researchers to investigate the role of NO in signaling pathways, vascular function, and other physiological processes. The compound's interaction with cellular components, influenced by its spermine backbone, adds another layer of complexity to its biological effects.
References
- Effects of this compound and ATP on protein aggregation: light scattering evidences (Bassam et al., 2013).
- A proposed function for spermine and spermidine: protection of replicating DNA against damage by singlet oxygen (Khan et al., 1992).
- Putative spermine synthases from Thalassiosira pseudonana and Arabidopsis thaliana synthesize thermospermine rather than spermine (Knott et al., 2007).
- Spermine synthase (Pegg & Michael, 2009).
- Spermine is not essential for growth of Saccharomyces cerevisiae: identification of the SPE4 gene (spermine synthase) and characterization of a spe4 deletion mutant (Hamasaki-Katagiri et al., 1998).
Aplicaciones Científicas De Investigación
Apoptosis in Macrophage Cells : SpNO induces apoptosis and caspase-3 activity in macrophage cells, with glutathione playing a critical role in mediating this process via nitric oxide and reactive oxygen species (ROS) (Boggs, McCormick, & Lapetina, 1998).
Predicting Nitric Oxide Release Rates : It is useful for predicting the temporal nitric oxide (NO) release rate and resulting NO concentrations for NO donors, beneficial for assessing physiological or pathological effects on cell systems (Ramamurthi & Lewis, 1997).
Biomedical Applications : SpNO has laid the foundation for biomedical applications, including tools for studying nitric oxide's chemical biology and designing therapeutic advances (Keefer, 2011).
Intracellular Zn2+ Elevation in Neurons : Brief exposure to SpNO may cause elevations of intracellular Zn2+ in cortical neurons, potentially playing a role in intracellular signaling (Lin, Mohandas, Fontaine, & Colvin, 2007).
Effects on Hemoglobin Aggregation : SpNO decreases the hemoglobin aggregation temperature, and ATP facilitates protein destabilization in the presence of nitric oxide (Bassam et al., 2013).
Characterization as a Nitric Oxide Donor : It is characterized as a diazeniumdiolate nitric oxide donor for research applications (Rivera-Tirado, López-Casillas, & Wesdemiotis, 2011).
Protection of Post-Thaw Sperm : SpNO plays a role in protecting post-thaw sperm motility, viability, membrane integrity, and lipid peroxidation in cryopreserved Murrah buffalo spermatozoa (Siddique & Atreja, 2013).
Acrosome Reaction in Spermatozoa : It significantly increases the number of acrosome-reacted spermatozoa, albeit at a lower rate than Lysophosphatidyl choline (LPC) induced acrosome reaction (Siddique & Atreja, 2012).
Use in Ultrasound-Mediated Microbubble Disruption : SpNO-loaded microbubbles can be used as a hydrophilic agonist carrier for ultrasound-mediated microbubble disruption, eliciting femoral vasodilation and clot degradation (Corro et al., 2022).
Role in Fallopian Tube Function : SpNO inhibits tubal contractility in vitro, suggesting its potential role in Fallopian tube function (Ekerhovd, Brännström, Weijdegård, & Norström, 1999).
Mecanismo De Acción
Target of Action
Spermine NONOate is a diazeniumdiolate nitric oxide (NO) donor . Its primary targets are guanylate cyclase and vascular smooth muscle . Nitric oxide (NO) increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase, which then cause relaxation of vascular smooth muscle .
Mode of Action
This compound interacts with its targets by releasing NO, which then increases intracellular guanosine 3’ 5’ cyclic monophosphate and activates guanylate cyclase . This leads to the relaxation of vascular smooth muscle .
Biochemical Pathways
The release of NO from this compound affects several biochemical pathways. It mediates the soluble guanylate cyclase-independent vasodilator action . It also plays a role in the regulation of many pathophysiological processes such as vasodilation, signaling, and endocrine regulation . Furthermore, it has been shown to have antiproliferative effects on mesangial cells, indicating its crucial involvement in regulating the expression of profibrotic genes .
Pharmacokinetics
This compound is unstable and easy to release NO in physiological conditions . It has unique pharmacokinetics as a potential therapeutic drug. It is small, gaseous, and uncharged, and thus it can freely diffuse into tissues . The effects of no are restricted locally due to its short half-life (approximately 1s) .
Result of Action
The release of NO from this compound leads to several molecular and cellular effects. It causes relaxation of vascular smooth muscle , and it has been shown to decrease the aggregation temperature of hemoglobin . It also mediates the soluble guanylate cyclase-independent vasodilator action .
Action Environment
The action of this compound is influenced by environmental factors such as pH and temperature . It is considered as the effective substance for mimicking transient biosynthesis of NO, because its decomposition rate is mainly dependent on the amine component, pH, and temperature . Moreover, the presence of sodium and potassium ions in the environment can influence the effects of this compound .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(Z)-[3-aminopropyl-[4-(3-aminopropylamino)butyl]amino]-hydroxyimino-oxidoazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H26N6O2/c11-5-3-8-13-7-1-2-9-15(10-4-6-12)16(18)14-17/h13,17H,1-12H2/b16-14- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STVYBUMQUAJDER-PEZBUJJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN(CCCN)[N+](=NO)[O-])CNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN(CCCN)/[N+](=N/O)/[O-])CNCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00159840 | |
| Record name | Spermine nitric oxide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136587-13-8 | |
| Record name | Spermine nitric oxide complex | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136587138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Spermine nitric oxide complex | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00159840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13804.png)


